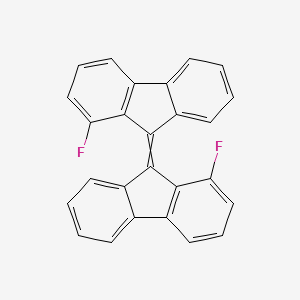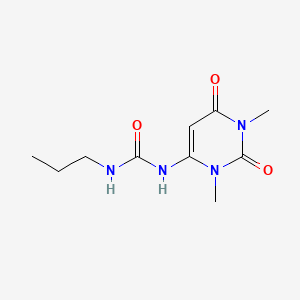![molecular formula C25H25N B14680042 4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline CAS No. 38474-11-2](/img/structure/B14680042.png)
4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline is an organic compound with the molecular formula C25H25N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline typically involves the reaction of anthracene derivatives with N,N-dimethylaniline.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups attached to the aromatic rings, altering their chemical and physical properties .
Scientific Research Applications
4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline has several scientific research applications:
Organic Electronics: Used as an emitter in organic light-emitting diodes (OLEDs) due to its efficient blue emission properties.
Biological Probes: Utilized in fluorescence microscopy and other imaging techniques due to its strong fluorescence.
Material Science: Employed in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline involves its interaction with light and other electromagnetic radiation. The compound absorbs light and undergoes electronic transitions, leading to fluorescence and other photophysical effects. These properties are exploited in various applications, such as OLEDs and biological imaging .
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound, known for its strong fluorescence and use in organic electronics.
9,10-Diphenylanthracene: A derivative with enhanced photophysical properties.
4-(Anthracen-9-yl)benzonitrile: Another derivative used in OLEDs and other optoelectronic applications.
Uniqueness
4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline is unique due to its specific structural modifications, which enhance its electronic and photophysical properties. The presence of the N,N-dimethylaniline group provides additional electron-donating effects, making it a valuable compound for various advanced applications .
Properties
CAS No. |
38474-11-2 |
|---|---|
Molecular Formula |
C25H25N |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-(3-anthracen-9-ylpropyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C25H25N/c1-26(2)22-16-14-19(15-17-22)8-7-13-25-23-11-5-3-9-20(23)18-21-10-4-6-12-24(21)25/h3-6,9-12,14-18H,7-8,13H2,1-2H3 |
InChI Key |
OIYNDDDLXLTVCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)






![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)

![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)


